molecular formula C18H13ClN2O3 B2569492 6-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899946-79-3

6-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2569492
CAS No.: 899946-79-3
M. Wt: 340.76
InChI Key: RPQNXECEBRBERW-UHFFFAOYSA-N
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Description

6-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole ring, a chlorophenyl group, and a dihydropyridazinone moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Chlorophenyl Group: This step involves the Friedel-Crafts alkylation of the benzodioxole ring with a chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Dihydropyridazinone Moiety: This is typically done through the reaction of hydrazine derivatives with appropriate diketones under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different nucleophiles.

Scientific Research Applications

6-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The benzodioxole ring and chlorophenyl group are believed to play crucial roles in its biological activity. These moieties can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2H-1,3-benzodioxol-5-yl)methyl-2,3-dihydropyridazin-3-one
  • 6-(2H-1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
  • 6-(2H-1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one

Uniqueness

The presence of the chlorophenyl group in 6-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.

Biological Activity

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one , also referred to as a dihydropyridazin derivative, has attracted considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, antioxidant, and enzymatic inhibition activities.

Chemical Structure

The compound is characterized by a complex molecular structure that includes a benzodioxole moiety and a chlorophenyl group linked to a dihydropyridazin core. Its molecular formula is C21H16ClN3O4C_{21}H_{16}ClN_{3}O_{4} with a molecular weight of approximately 407.8066 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including the compound . One study evaluated various derivatives against the Hep3B liver cancer cell line, revealing that certain derivatives significantly reduced alpha-fetoprotein (α-FP) secretion and induced cell cycle arrest at the G2-M phase. Specifically, compounds with similar structures demonstrated IC50 values indicating potent cytotoxicity compared to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Mechanism of Action
Compound 2a7.4 (close to DOX)G2-M phase arrest
Compound 2b9.12Moderate activity
Doxorubicin7.4DNA intercalation

Antioxidant Activity

The antioxidant properties of benzodioxole derivatives have been assessed using the DPPH radical scavenging assay. Compounds similar to the target compound exhibited varying degrees of antioxidant activity, with some showing IC50 values significantly lower than Trolox, a standard antioxidant . The findings suggest that these compounds can effectively neutralize free radicals, thereby contributing to cellular protection mechanisms.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µM)Comparison Standard
Compound 2a39.85Trolox (7.72)
Compound 2b79.95Trolox (7.72)

Enzymatic Inhibition

The compound's role as an inhibitor of specific enzymes has also been explored. For instance, it has been noted that compounds within this class can selectively inhibit phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways . This inhibition can lead to therapeutic effects in conditions such as asthma and inflammation.

Case Studies

  • In Vivo Studies : A notable study investigated the effects of related benzodioxole derivatives on ovalbumin-induced asthmatic mice. The results indicated that these compounds significantly reduced airway hyperreactivity and eosinophil peroxidase activity, highlighting their potential as anti-inflammatory agents .
  • Cell Cycle Analysis : Flow cytometry analyses on Hep3B cells treated with compound 2a showed a significant reduction in cells in the G1 phase and an increase in those arrested at the G2-M phase, suggesting a targeted mechanism for anticancer activity .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-14-4-1-12(2-5-14)10-21-18(22)8-6-15(20-21)13-3-7-16-17(9-13)24-11-23-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQNXECEBRBERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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